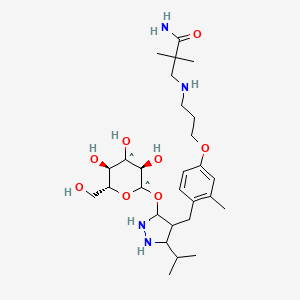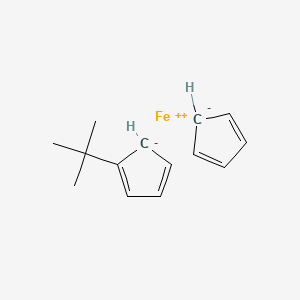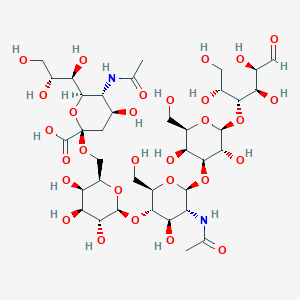
carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) is a complex compound that features a palladium ion coordinated with a carbanide ligand and a chlorocyclooctadiene ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) typically involves the reaction of palladium salts with the appropriate ligands under controlled conditions. One common method involves the use of palladium(II) chloride and the ligands in a suitable solvent, such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination of the ligands to the palladium center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, which can alter the reactivity of the compound.
Reduction: The compound can be reduced to form palladium(0) species, which are often used in catalytic applications.
Substitution: Ligands coordinated to the palladium center can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride or hydrazine, and various ligands that can replace the existing ones. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions can produce palladium(0) species. Substitution reactions can result in new palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and fine chemicals.
Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Biological Studies:
Wirkmechanismus
The mechanism of action of carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) involves the coordination of the palladium center with various ligands, which can influence its reactivity and interactions with other molecules. The palladium center can facilitate various chemical transformations by acting as a Lewis acid, stabilizing reaction intermediates, and providing a platform for electron transfer processes. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) include other palladium complexes with different ligands, such as:
- Palladium(II) acetate
- Palladium(II) chloride
- Palladium(II) bis(benzonitrile) dichloride
Uniqueness
What sets carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) apart from these similar compounds is its specific ligand combination, which can impart unique reactivity and selectivity in various chemical reactions. The presence of the carbanide and chlorocyclooctadiene ligands can influence the electronic properties of the palladium center, making it suitable for specific catalytic applications that other palladium complexes may not be able to achieve.
Eigenschaften
Molekularformel |
C9H14ClPd+ |
|---|---|
Molekulargewicht |
264.08 g/mol |
IUPAC-Name |
carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) |
InChI |
InChI=1S/C8H11Cl.CH3.Pd/c9-8-6-4-2-1-3-5-7-8;;/h1-2,7H,3-6H2;1H3;/q;-1;+2/b2-1-,8-7+;; |
InChI-Schlüssel |
KCPSSRNPZIQNDQ-LXWICEPUSA-N |
Isomerische SMILES |
[CH3-].C/1C/C=C(\CC/C=C1)/Cl.[Pd+2] |
Kanonische SMILES |
[CH3-].C1CC=C(CCC=C1)Cl.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12348847.png)



![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)

![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)


![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)
